molecular formula C15H21BrClNO B3025895 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride CAS No. 850352-17-9

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride

Cat. No.: B3025895
CAS No.: 850352-17-9
M. Wt: 346.69 g/mol
InChI Key: AZUWBIAMEDSEPX-UHFFFAOYSA-N
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Description

4-bromo-α-Pyrrolidinovalerophenone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

Scientific Research Applications

Spectroscopic Identification and Derivatization

A study conducted by Nycz et al. (2016) focused on the identification of novel hydrochloride salts of cathinones, including compounds structurally related to 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. This research utilized a combination of techniques like GC-MS, IR, NMR, and electronic absorption spectroscopy for detailed spectroscopic analysis. The research highlights the importance of these methods in forensic science for the identification of novel substances (Nycz et al., 2016).

Monoamine Uptake Inhibition

Meltzer et al. (2006) explored the biological evaluation of 2-aminopentanophenones, compounds related to this compound. Their study showed that these compounds could selectively inhibit dopamine and norepinephrine transporters, with little effect on serotonin trafficking. This selective inhibition is significant in the context of neurotransmission and potential treatments for cocaine abuse (Meltzer et al., 2006).

Crystal Structure Analysis

A study by Fujiwara et al. (1977) on compounds similar to this compound, specifically 1-(2-bromophenyl)pyrrolidin-2-one, provided insights into their crystal structure. The research revealed substantial non-planarity in solution and detailed the crystallization behavior of these compounds, contributing valuable information to the field of crystallography and material science (Fujiwara et al., 1977).

Microbiological Activity

Research by Miszke et al. (2008) on 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which are structurally related to this compound, investigated their microbiological activity. This study highlighted the potential of these compounds in antibacterial and antituberculosis applications, emphasizing their significance in medicinal chemistry (Miszke et al., 2008).

Properties

IUPAC Name

1-(4-bromophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUWBIAMEDSEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)Br)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343229
Record name 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850352-17-9
Record name 4'-Bromo-alpha-pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31VZ1K0A70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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